

Application Notes and Protocols for Gedatolisib (PF-05212384) in Animal Models

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Compound of Interest

Compound Name: *Eboracin*

Cat. No.: *B1206917*

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Introduction

Gedatolisib (PF-05212384) is a potent, ATP-competitive dual inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR), functioning as a key regulator of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for the administration and dosage of Gedatolisib in preclinical animal models, specifically focusing on murine xenograft models of cancer.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for Gedatolisib in preclinical animal models.

Table 1: Recommended Dosage and Administration for Gedatolisib in Mouse Xenograft Models

Parameter	Value	Reference
Animal Model	Nude mice with human cancer xenografts	[1]
Dosage	25 mg/kg	[1] [2]
Route of Administration	Intravenous (i.v.), tail vein injection	[1]
Vehicle	4% ethanol, 2% Tween 80, 4% PEG 400 in distilled water	[1]
Dosing Schedule	Intermittent: Days 0, 4, 8 or Extended: Days 0, 4, 7, 11, 14, 18, 21, 25	[1]

Table 2: Summary of Preclinical Efficacy in Ovarian Cancer Xenograft Models

Xenograft Model	Treatment Effect	Observations	Reference
HOX 552	Tumor Growth Delay	Treatment produced a growth delay during the administration period. Tumors regrew upon cessation of treatment.	[1]
OV1002	Tumor Stasis	The compound produced tumor stasis during the treatment period.	[2]
HOX 516	Tumor Stasis	No initial decrease in tumor volume, but significant tumor stasis was achieved during treatment.	[1]
HOX 424	Significant Activity	Gedatolisib-treated tumors showed some increase in growth during treatment, but still demonstrated significant activity against this model.	[1]

Experimental Protocols

Protocol 1: Preparation of Gedatolisib Formulation for Intravenous Administration

Objective: To prepare a stable and injectable formulation of Gedatolisib for intravenous administration in mice.

Materials:

- Gedatolisib (PF-05212384) powder

- Ethanol (200 proof, absolute)
- Tween 80 (Polysorbate 80)
- Polyethylene glycol 400 (PEG 400)
- Sterile distilled water
- Sterile, conical centrifuge tubes (15 mL or 50 mL)
- Vortex mixer
- Sterile syringes and needles (27-30 gauge)

Procedure:

- Calculate the required amount of Gedatolisib powder based on the desired final concentration and the number of animals to be dosed. For a 25 mg/kg dose in a 20 g mouse, with an injection volume of 100 μ L, the required concentration is 5 mg/mL.
- In a sterile conical tube, dissolve the Gedatolisib powder in ethanol. For a final volume of 10 mL, add 0.4 mL of ethanol.
- Add Tween 80 to the solution. For a final volume of 10 mL, add 0.2 mL of Tween 80.
- Add PEG 400 to the solution. For a final volume of 10 mL, add 0.4 mL of PEG 400.
- Vortex the mixture thoroughly until the Gedatolisib is completely dissolved and the solution is clear.
- Slowly add sterile distilled water to the mixture while vortexing to reach the final desired volume (e.g., add 9 mL of water for a final volume of 10 mL).
- The final formulation will be a suspension and should be vortexed immediately before each injection to ensure uniform distribution of the compound.

Protocol 2: Administration of Gedatolisib in a Mouse Xenograft Model

Objective: To administer Gedatolisib intravenously to tumor-bearing mice to assess its anti-tumor efficacy.

Materials:

- Tumor-bearing mice (e.g., nude mice with ovarian cancer xenografts)
- Prepared Gedatolisib formulation (Protocol 1)
- Mouse restrainer
- Sterile insulin syringes with a 27-30 gauge needle
- 70% ethanol for disinfection
- Sharps container

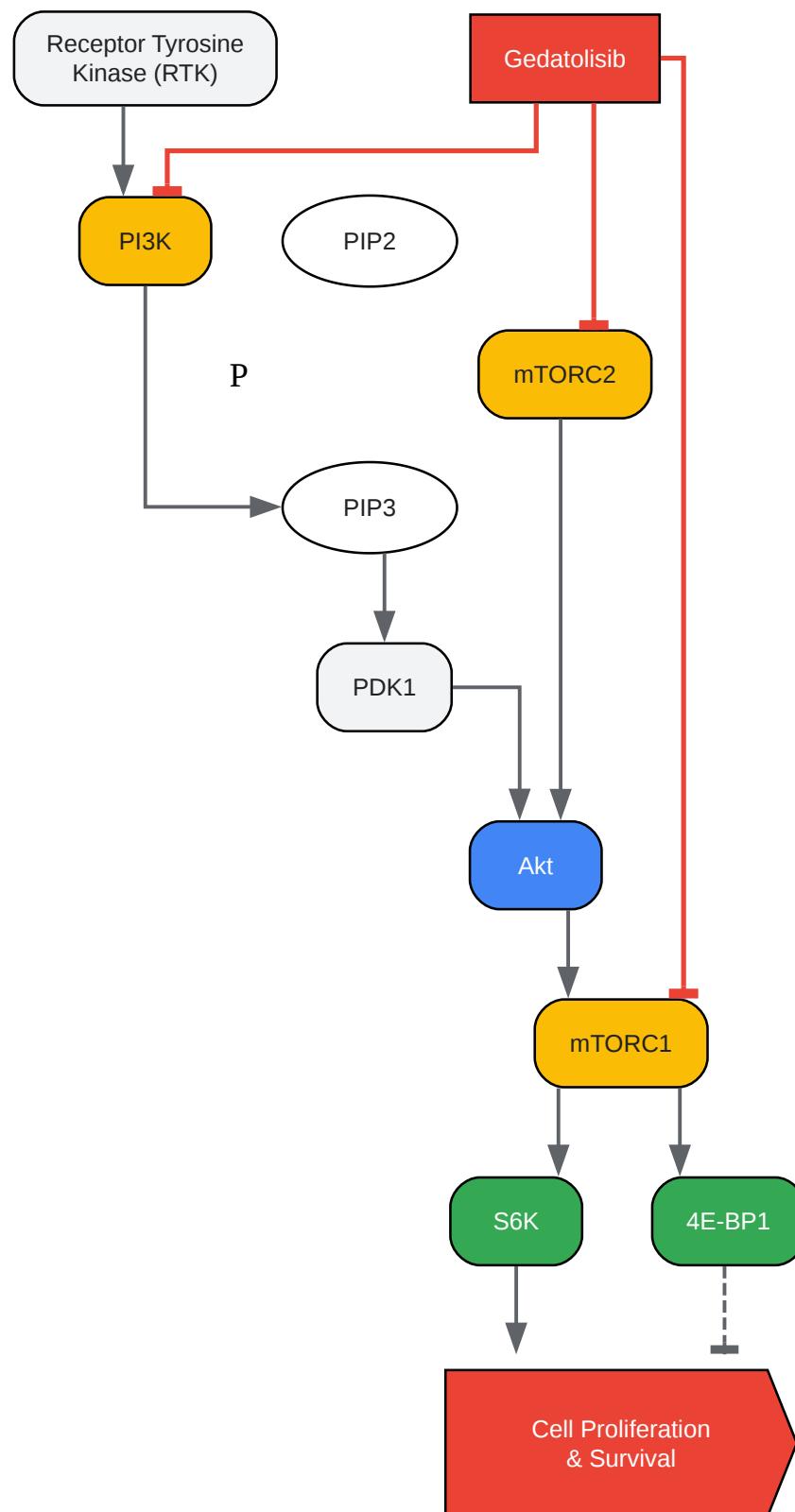
Procedure:

- Allow tumors to grow to a palpable size (e.g., $>100 \text{ mm}^3$) before initiating treatment.
- Randomize mice into control and treatment groups.
- On the day of dosing, thoroughly vortex the Gedatolisib formulation.
- Secure the mouse in a restrainer, ensuring the tail is accessible.
- Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
- Disinfect the tail with 70% ethanol.
- Draw the calculated volume of the Gedatolisib suspension into the syringe. For a 25 mg/kg dose in a 20 g mouse, the injection volume of a 5 mg/mL solution is 100 μL .
- Carefully insert the needle into one of the lateral tail veins.

- Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
- After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.
- Repeat the administration according to the predetermined dosing schedule (e.g., on days 0, 4, and 8).
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor animal body weight and overall health throughout the study. No significant change in the mean body weight of the animals was observed during drug treatment in the referenced study[1].

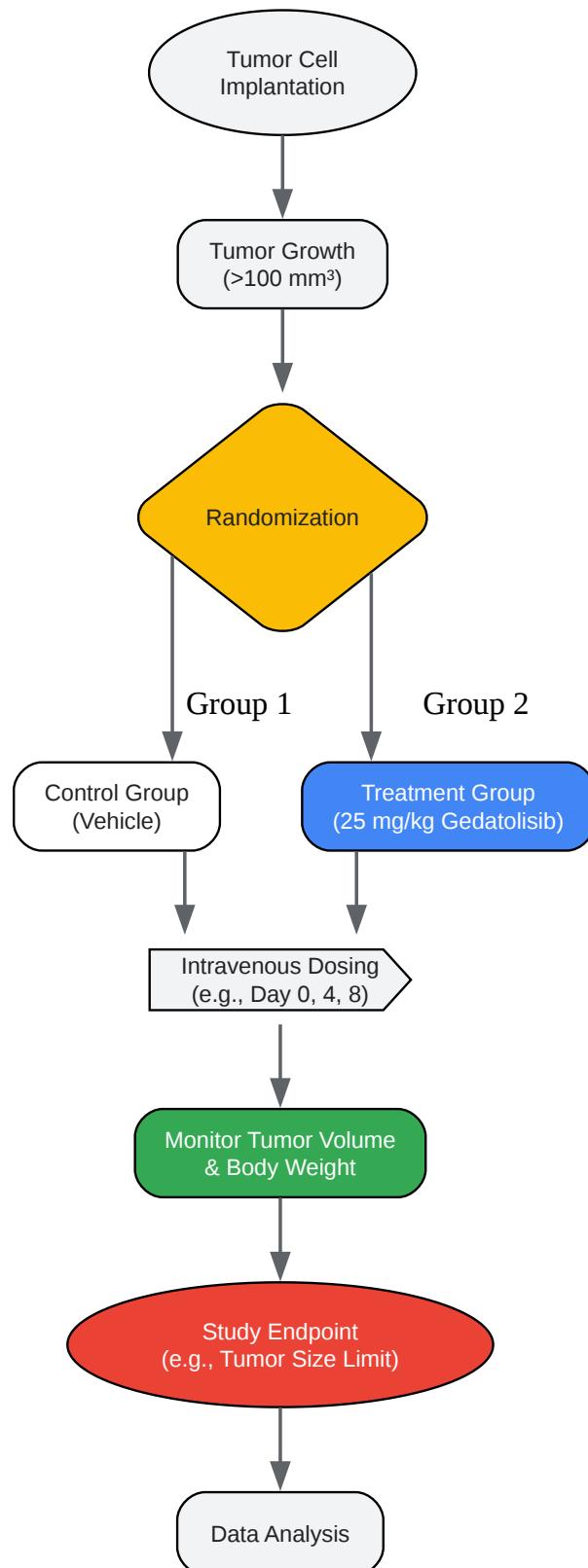
Visualizations

PI3K/Akt/mTOR Signaling Pathway

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Caption: PI3K/Akt/mTOR pathway and points of inhibition by Gedatolisib.

Experimental Workflow for Efficacy Study



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Caption: General workflow for a preclinical efficacy study in a xenograft model.

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References

- 1. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Application Notes and Protocols for Gedatolisib (PF-05212384) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206917#eboracin-administration-and-dosage-for-animal-models]

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